Product packaging for Einecs 298-466-5(Cat. No.:CAS No. 93804-87-6)

Einecs 298-466-5

Cat. No.: B12706570
CAS No.: 93804-87-6
M. Wt: 633.1 g/mol
InChI Key: RIIUMTQCSBMKTF-YHUPNWGDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Product Overview This product is a chemical substance listed under the European Inventory of Existing Commercial Chemical Substances (EINECS) with the identifier 298-466-5. Substances on the EINECS are considered "phase-in" substances under the EU's REACH regulation . This high-purity compound is intended for research and development purposes only. Intended Research Applications The specific properties and molecular structure of Einecs 298-466-5 make it suitable for investigation in advanced material science and synthetic chemistry. Potential research applications may include its use as a specialty monomer, a precursor in polymer synthesis, or an intermediate in the development of novel organic compounds. Researchers are encouraged to consult the specific chemical and physical data for this compound to determine its suitability for their projects. Handling and Usage This product is strictly labeled "For Research Use Only" (RUO). It is not intended for use in diagnostics, therapeutics, or any personal applications. Researchers should refer to the Safety Data Sheet (SDS) for comprehensive handling, storage, and disposal information to ensure safe laboratory practices.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H41ClN4O8 B12706570 Einecs 298-466-5 CAS No. 93804-87-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

93804-87-6

Molecular Formula

C31H41ClN4O8

Molecular Weight

633.1 g/mol

IUPAC Name

2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethanol;(2S)-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C21H27ClN2O2.2C5H7NO3/c22-20-8-6-19(7-9-20)21(18-4-2-1-3-5-18)24-12-10-23(11-13-24)14-16-26-17-15-25;2*7-4-2-1-3(6-4)5(8)9/h1-9,21,25H,10-17H2;2*3H,1-2H2,(H,6,7)(H,8,9)/t;2*3-/m.00/s1

InChI Key

RIIUMTQCSBMKTF-YHUPNWGDSA-N

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)O.C1CC(=O)N[C@@H]1C(=O)O.C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Canonical SMILES

C1CC(=O)NC1C(=O)O.C1CC(=O)NC1C(=O)O.C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Synthetic Pathways and Mechanistic Organic Chemistry of Reactive Brown 51

Elucidation of Advanced Synthetic Routes and Reaction Mechanisms

The synthesis of C.I. Reactive Brown 51, a polyfunctional disazo dye, is a multi-step process involving the principles of diazotization and azo coupling, followed by the introduction of several reactive moieties. The complexity of the molecule, which features two azo linkages and three different reactive groups (monofluorotriazine, monochlorotriazine, and vinyl sulfone), necessitates a carefully orchestrated synthetic strategy.

In-depth Analysis of Tetrazotization and Azo Coupling Reactions in Complex Dye Synthesis

The backbone of C.I. Reactive Brown 51 is constructed through a sequence of diazotization and azo coupling reactions. nih.gov This process begins with the diazotization of a primary aromatic amine, converting it into a diazonium salt. This highly reactive intermediate then acts as an electrophile in an electrophilic aromatic substitution reaction with a coupling component, typically an electron-rich aromatic compound such as a phenol (B47542) or an aniline (B41778) derivative, to form the characteristic azo bond (-N=N-). nih.gov

Given that Reactive Brown 51 is a disazo dye, this process is repeated. The synthesis would likely involve the sequential coupling of two different diazonium salts to a central coupling component, or the diazotization of a diamine followed by coupling to two different coupling components. The latter is a common strategy for producing complex azo dyes. nih.gov The precise starting materials for Reactive Brown 51 are not publicly disclosed in detail, but based on its structure, the synthesis would involve aromatic amines and naphthol derivatives containing sulfonic acid groups to ensure water solubility.

The general mechanism for azo coupling is initiated by the attack of the electron-rich coupling component on the terminal nitrogen of the diazonium salt. The pH of the reaction medium is a critical parameter; mildly acidic to neutral conditions are typically employed to ensure the presence of the active diazonium ion without causing its decomposition. researchgate.net

Investigation of the Role of Triazine Moieties and Other Reactive Groups in Covalent Dye-Fibre Linkage

C.I. Reactive Brown 51 is a trifunctional reactive dye, containing a monofluorotriazine, a monochlorotriazine, and a vinyl sulfone group. wikipedia.org These reactive groups are responsible for the dye's ability to form strong, covalent bonds with the hydroxyl groups of cellulosic fibers, resulting in excellent wash fastness. textilelearner.net

The triazine-based reactive groups function through a nucleophilic substitution mechanism. nih.govresearchgate.net The carbon atoms in the triazine ring are highly electrophilic due to the electron-withdrawing effect of the nitrogen atoms and the halogen substituents (fluorine and chlorine). Under alkaline conditions, the hydroxyl groups of cellulose (B213188) are deprotonated to form highly nucleophilic cellulosate anions (Cell-O⁻). nih.gov These anions attack the electrophilic carbon of the triazine ring, displacing the halide ion and forming a stable ether linkage. nih.govresearchgate.net The reactivity of the halogens on the triazine ring is a key factor, with fluorine being more reactive than chlorine. This differential reactivity can be exploited in the dyeing process.

The vinyl sulfone group, typically present in its more stable precursor form, β-sulfatoethylsulfone, becomes reactive under alkaline conditions. core.ac.uk The alkali catalyzes an elimination reaction, forming the highly electrophilic vinyl sulfone group (-SO₂-CH=CH₂). The cellulosate anion then adds to the double bond of the vinyl sulfone group via a Michael-type nucleophilic addition, forming another stable ether bond. textilelearner.net The presence of multiple reactive groups enhances the fixation efficiency of the dye. mdpi.com

Mechanistic Studies of Condensation Steps and Formation of Reaction Byproducts

The synthesis of C.I. Reactive Brown 51 involves several condensation reactions to attach the chromophore to the reactive triazine rings. These are nucleophilic substitution reactions where an amino group on the dye intermediate displaces a halogen atom on the triazine ring.

A significant side reaction in the synthesis and application of reactive dyes is hydrolysis. textilelearner.netirjet.net In the presence of water and alkali, the reactive groups can react with hydroxide (B78521) ions (OH⁻) instead of the cellulose fiber. irjet.net This results in the formation of an inactive, hydrolyzed dye that can no longer form a covalent bond with the fiber. This hydrolyzed dye contributes to colored effluents from the dyeing process, which is a major environmental concern. wisa.org.za

Reaction Type Desired Product Potential Byproduct(s) Conditions Favoring Byproduct Formation
Diazotization Aryl diazonium saltPhenols, Tar-like substancesHigh temperatures, incorrect pH
Azo Coupling Azo dyeIsomeric azo compounds, self-coupled productsNon-optimal pH, incorrect stoichiometry
Condensation Dye-triazine conjugateHydrolyzed triazine, di-substituted productsExcess water, high pH, prolonged reaction time
Dye-Fibre Reaction Covalently bonded dyeHydrolyzed dyeHigh pH, high temperature, long dyeing time

Exploration of Stereochemical Aspects in Reactive Brown 51 Synthesis

The azo group (-N=N-) can exist as two geometric isomers: the trans (or E) isomer and the cis (or Z) isomer. The trans isomer is generally more stable due to reduced steric hindrance between the bulky aromatic groups. nih.gov In the synthesis of azo dyes, the reaction conditions are typically controlled to favor the formation of the thermodynamically more stable trans isomer. The extended and relatively planar structure of the trans isomer is also crucial for achieving the desired color properties, as it allows for extensive π-electron delocalization across the molecule. While photoisomerization from the trans to the cis form can be induced by UV light, for textile applications, the stable trans configuration is the desired and predominant form. nih.gov

Advanced Methodologies for Synthetic Yield and Purity Optimization

Optimizing the yield and purity in the industrial synthesis of a complex molecule like Reactive Brown 51 is crucial for economic viability and product quality. fsw.cc Key parameters that are carefully controlled include:

Temperature: Diazotization reactions are typically carried out at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt. Azo coupling and condensation reactions are also temperature-sensitive.

pH: The pH must be carefully controlled at each stage of the synthesis. For instance, diazotization is performed in acidic conditions, while azo coupling is often carried out in mildly acidic to neutral or slightly alkaline conditions, depending on the coupling component. The fixation of the reactive dye to the fiber requires alkaline conditions. researchgate.net

Stoichiometry: The molar ratios of the reactants must be precisely controlled to ensure complete reaction and minimize the formation of byproducts.

Reaction Time: Each reaction step is allowed to proceed for a specific duration to maximize product formation and minimize side reactions.

Modern optimization strategies may involve the use of microreactors, which offer better control over reaction parameters and can improve reaction efficiency and safety. researchgate.netscispace.com Purification of the final product is typically achieved through techniques such as salting out, filtration, and drying to remove unreacted starting materials, byproducts, and inorganic salts. High-performance liquid chromatography (HPLC) and capillary electrophoresis are analytical techniques used to assess the purity of the final dye product. wisa.org.zaresearchgate.net

Application of Green Chemistry Principles in Reactive Brown 51 Production

The traditional synthesis of azo dyes often involves the use of hazardous chemicals and generates significant amounts of waste, particularly colored and saline effluents. rsc.orgresearchgate.netresearchgate.net The application of green chemistry principles aims to address these environmental concerns. For a complex dye like Reactive Brown 51, potential areas for green innovation include:

Catalysis: The use of solid acid catalysts or other recyclable catalysts for diazotization and coupling reactions can reduce the need for stoichiometric amounts of acids and bases, thereby minimizing waste. rsc.orgresearchgate.net

Energy Efficiency: Optimizing reaction conditions to be performed at lower temperatures and pressures can significantly reduce energy consumption.

Waste Reduction: Developing synthetic routes with higher atom economy and minimizing the formation of byproducts are key goals. This includes optimizing the dyeing process to maximize dye fixation and reduce the amount of hydrolyzed dye in the effluent.

Use of Renewable Feedstocks: While currently derived from petrochemical sources, future research may explore the use of bio-based aromatic compounds as starting materials for dye synthesis. mdpi.com

Green Chemistry Principle Application in Reactive Brown 51 Synthesis
Prevention Optimizing reaction conditions to minimize byproduct formation.
Atom Economy Designing synthetic routes that maximize the incorporation of starting materials into the final product.
Less Hazardous Chemical Syntheses Replacing hazardous reagents with safer alternatives; using enzymatic or catalytic methods.
Designing Safer Chemicals Developing dyes with higher fixation rates to reduce effluent color.
Safer Solvents and Auxiliaries Minimizing the use of organic solvents; recycling water.
Design for Energy Efficiency Conducting reactions at or near ambient temperature and pressure.
Use of Renewable Feedstocks Exploring bio-based sources for aromatic intermediates.
Reduce Derivatives Avoiding unnecessary protection and deprotection steps in the synthesis.
Catalysis Using recyclable catalysts to replace stoichiometric reagents.
Design for Degradation Developing dyes that are more readily biodegradable after their useful life.
Real-time analysis for Pollution Prevention In-process monitoring to control reaction conditions and prevent runaway reactions or byproduct formation.
Inherently Safer Chemistry for Accident Prevention Using less hazardous reagents and reaction conditions to minimize the risk of accidents.

Environmental Chemistry and Biogeochemical Cycling of Reactive Brown 51

Environmental Persistence and Transformation Dynamics

The persistence of Reactive Brown 51 in the environment is governed by a combination of abiotic and biotic processes. These processes dictate its transformation, mobility, and ultimate fate in aquatic and terrestrial systems.

Hydrolytic and Photolytic Degradation Kinetics in Diverse Aqueous Systems

The stability of reactive dyes like Reactive Brown 51 in aqueous environments is influenced by hydrolysis and photolysis.

Photolytic Degradation: Photolysis, or photodegradation, is a process where light energy drives the breakdown of chemical compounds. For azo dyes, this is a significant degradation pathway in sunlit surface waters. The process often involves the generation of highly reactive species, such as hydroxyl radicals (•OH), which can non-selectively attack and break down the complex dye molecule. The kinetics of photocatalytic degradation of reactive dyes can frequently be described by a pseudo-first-order model. The rate is influenced by factors such as the initial dye concentration, pH, light intensity, and the presence of photocatalysts like titanium dioxide (TiO₂) or dissolved organic matter. For example, studies on other reactive dyes have shown that complete decolorization can be achieved, with the process leading to the partial mineralization of the molecule into CO₂, nitrates (NO₃⁻), and sulfates (SO₄²⁻).

Factors Influencing Photodegradation of Reactive Dyes

FactorEffect on Degradation RateGeneral Observation
pH VariableAffects the surface charge of photocatalysts and dye molecules, influencing adsorption and reaction efficiency. Acidic conditions often favor degradation.
Initial Dye Concentration Decreases with increasing concentrationHigher concentrations can absorb more light, preventing it from reaching the photocatalyst surface, thus lowering efficiency.
Light Intensity Increases with increasing intensityHigher light intensity leads to a greater generation of reactive oxygen species, up to a certain saturation point.
Photocatalysts (e.g., TiO₂) Increases rateProvide active sites for the reaction and enhance the production of hydroxyl radicals.

Sorption and Desorption Mechanisms in Natural Soil and Sediment Matrices

The transport and bioavailability of Reactive Brown 51 in the environment are heavily controlled by sorption processes in soil and sediment. Sorption refers to the partitioning of the chemical from the aqueous phase to the solid phase.

Sorption Mechanisms: The primary mechanisms for the sorption of organic compounds like dyes include adsorption onto mineral surfaces and absorption into soil organic matter (SOM). Key factors controlling sorption include:

Soil Organic Carbon (OC) Content: Hydrophobic interactions are a major driving force for the sorption of many organic molecules. Generally, soils with higher organic carbon content exhibit greater sorption capacity for these compounds.

Clay Content and Mineralogy: The surfaces of clay minerals and metal oxides (iron, aluminum, manganese oxides) possess reactive functional groups and can carry an electrostatic charge. These surfaces can bind dye molecules through mechanisms like ion exchange or surface complexation.

Desorption: Desorption, the release of a sorbed chemical back into the solution, is often not a fully reversible process, a phenomenon known as hysteresis. This indicates that a fraction of the sorbed dye can become strongly bound or sequestered within the soil/sediment matrix, reducing its mobility and bioavailability over time. The solid/liquid partition coefficient (Kd) is a common measure used to quantify the extent of sorption, representing the ratio of the chemical's concentration in the solid phase to that in the liquid phase at equilibrium. While specific Kd values for Reactive Brown 51 are not documented in the reviewed literature, the general principles suggest its mobility would be limited in soils rich in organic matter and clay.

Thermodynamic and Kinetic Studies of Aerobic and Anaerobic Biotransformation Pathways

The biodegradation of azo dyes like Reactive Brown 51 is a critical transformation pathway, typically occurring in a two-stage process involving anaerobic and aerobic conditions.

Anaerobic Biotransformation: Under anaerobic (oxygen-deficient) conditions, the

Mechanisms of Environmental Degradation and Metabolite Identification

Microbial Degradation of Reactive Brown 51: Characterization of Enzyme Systems and Pathways

Structural Elucidation and Fate of Intermediate Degradation Products

The degradation of complex dye molecules like Reactive Brown 51 is a critical area of environmental research. The process involves the breakdown of the parent compound into various intermediate products, which may themselves be of environmental concern. The elucidation of these degradation pathways and the identification of the resulting products are essential for a complete understanding of the dye's environmental fate. nih.gov

Forced degradation studies, conducted under more severe conditions than typical stability testing (e.g., elevated temperature, wide pH range, oxidative stress), are designed to generate a comprehensive range of potential degradants. baertschiconsulting.com These studies help to reveal degradation mechanisms such as hydrolysis and oxidation and provide insight into the chemical behavior of the molecule. nih.gov The primary goal is to produce a degradation profile that can help in developing stability-indicating analytical methods and in understanding the chemical properties of the drug or chemical. nih.gov

The structural elucidation of these unknown degradation products is a significant analytical challenge. Modern analytical techniques, particularly mass spectrometry (MS) coupled with liquid chromatography (LC-MS), are indispensable tools in this process. unr.edu.ar High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which allow for the determination of elemental compositions of the degradant molecules. Tandem MS (MS/MS) experiments are then used to fragment the degradant ions, providing structural information based on the fragmentation patterns. researchgate.net By comparing these patterns to the fragmentation of the parent compound and utilizing chemistry knowledge, the structures of the intermediates can be pieced together. unr.edu.ar

In the case of azo dyes like Reactive Brown 51, a primary degradation pathway involves the reductive cleavage of the azo bond (-N=N-), which can lead to the formation of potentially carcinogenic aromatic amines. sustainability-directory.com Other likely reactions include the hydrolysis of reactive groups (e.g., vinyl sulfone or triazine groups) that link the chromophore to the textile fiber. While specific studies detailing the full degradation pathway and all intermediate products of Reactive Brown 51 were not found in the reviewed literature, the general approach described above would be employed. The complexity of the parent molecule suggests that a multitude of smaller, more mobile, and potentially persistent or toxic intermediates could be formed.

Advanced Oxidation Processes for Reactive Brown 51 Remediation

Advanced Oxidation Processes (AOPs) are a class of chemical treatment technologies designed to eliminate organic pollutants in water and wastewater by generating highly reactive species, most notably the hydroxyl radical (•OH). ijcce.ac.irmdpi.com These radicals are powerful, non-selective oxidizing agents that can break down complex and recalcitrant organic compounds, like reactive dyes, into simpler, less harmful substances, and can potentially lead to complete mineralization (conversion to CO₂, water, and inorganic ions). oapen.orgpsu.edu Common AOPs include ozonation, Fenton oxidation (H₂O₂/Fe²⁺), photocatalysis (e.g., UV/TiO₂), and wet peroxide oxidation (WPO). ijcce.ac.ir

The effectiveness of AOPs for the remediation of reactive dyes has been demonstrated in various studies. For instance, research on the WPO treatment of several high-concentration reactive dyes, including a brown reactive dye, showed significant removal of both color and total organic carbon (TOC). acs.org The efficiency of these processes is highly dependent on operational parameters such as temperature, pH, oxidant dosage, and the presence of catalysts. acs.org In one study, WPO treatment at 150 °C removed over 80% of TOC from solutions of various reactive dyes in under 15 minutes. acs.org

The table below presents findings from a study on the wet peroxide oxidation of several reactive dyes, illustrating the typical efficiency of this AOP method.

Table 1: Efficiency of Wet Peroxide Oxidation (WPO) on Various Reactive Dyes Data derived from a study on high-concentration reactive dye treatment. acs.org

Reactive DyeTreatment ConditionsTOC RemovalColor RemovalTime (min)
Cibacron Brown P-6R150 °C, WPO>80%Complete<15
Procion Red PX-4B150 °C, WPO>80%Complete<15
Cibacron Yellow P-6GS150 °C, WPO>80%Complete<15
Reactive Blue (Basilen Brilliant Blue P-3R)150 °C, WPO77%90%<30

Electrochemical Treatment Methodologies for Dye Effluent Decolorization

Electrochemical treatment is an emerging and effective technology for the remediation of dye-containing wastewater. researchgate.net These methods utilize electrochemical cells with various anode materials to degrade pollutants. The degradation can occur either through direct oxidation on the anode surface or by indirect oxidation via electrochemically generated reactive species like active chlorine (from chloride ions in the effluent), hydrogen peroxide, or hydroxyl radicals. researchgate.netacs.org A significant advantage of electrochemical methods is the ability to operate at ambient temperature and pressure. ijcce.ac.ir

Dimensionally Stable Anodes (DSA®) are commonly used due to their high chemical and electrochemical stability, long service life, and relatively low cost. researchgate.net Studies have demonstrated high color removal efficiencies for various reactive dyes using these methods. For instance, a study on a mixture of three reactive dyes (blue, red, and yellow) achieved 100% color removal under optimized conditions (30 mA cm⁻² current density in the presence of NaCl). researchgate.net

A related technology combines adsorption with electrochemical regeneration. In this process, the dye is first adsorbed onto a material, which is then regenerated in an electrochemical cell, destroying the adsorbed dye and allowing the adsorbent to be reused. A study using Reactive Brown 9 as the adsorbate demonstrated that the adsorbent could be successfully regenerated electrochemically with over 90% efficiency maintained across multiple cycles. researchgate.net

Table 2: Electrochemical Regeneration Efficiency for Adsorbent Loaded with Reactive Brown 9 Data from a study on adsorption and electrochemical regeneration. researchgate.net

Adsorption/Regeneration CycleRegeneration Efficiency
Cycle 1>90%
Cycle 2>90%
Cycle 3>90%
Cycle 4>90%
Cycle 5>90%
Cycle 6>90%
Cycle 7>90%

Environmental Distribution, Partitioning, and Transport Modeling

Quantitative Assessment of Compartmentalization in Aquatic and Terrestrial Ecosystems

The environmental distribution of a chemical describes its partitioning among different environmental compartments such as water, soil, sediment, and air. For reactive azo dyes like Reactive Brown 51, their physicochemical properties largely govern this process. These dyes are designed to be highly soluble in water to facilitate the dyeing process. sustainability-directory.com This high water solubility, combined with typically low volatility, means they are unlikely to be present in the atmosphere in significant concentrations.

When released into the environment, primarily through wastewater effluents, these dyes will predominantly reside in the aquatic phase. sustainability-directory.com However, over time, they are expected to partition from the water column to solid phases through processes like adsorption and electrostatic interactions. sustainability-directory.com The ultimate fate is often accumulation in sediments in aquatic systems or binding to soil particles in terrestrial environments.

Table 3: Conceptual Environmental Compartmentalization of Reactive Brown 51 Based on the general properties of reactive azo dyes. sustainability-directory.com

Environmental CompartmentExpected Relative ConcentrationGoverning Factors
Water (Aqueous Phase)High initially, decreases over timeHigh water solubility
Sediment / Suspended SolidsHigh (long-term sink)Adsorption, electrostatic interactions, low water solubility of degradation products
SoilModerate to High (if discharged to land)Adsorption to organic matter, ionic interactions
AirVery LowLow vapor pressure, high water solubility
BiotaLow to ModerateBioaccumulation potential depends on specific dye and metabolites

Modeling Long-Range Environmental Transport Potential and Global Dispersal

Modeling is a critical tool for predicting the movement and fate of pollutants in the environment. For substances like Reactive Brown 51, long-range transport modeling focuses on their potential to move far from their point of release. Due to their low volatility, significant long-range transport of reactive dyes via the atmosphere is not expected. The primary vector for long-range transport is through water systems.

Environmental fate and transport models for waterborne contaminants like azo dyes must integrate various parameters. sustainability-directory.com These include:

Physicochemical Properties: Water solubility, octanol-water partition coefficient (K_ow), and soil/sediment sorption coefficients (K_oc, K_d).

Environmental Conditions: Water flow rates, pH, temperature, and redox potential, which affect both transport and degradation. sustainability-directory.com

Degradation Rates: Rates of abiotic and biotic degradation (photolysis, hydrolysis, biodegradation) which determine the persistence of the compound.

Hydrological and Geological Characteristics: The nature of the river basins, groundwater systems, and ocean currents that the dye may enter. sustainability-directory.com

While specific long-range transport models for Reactive Brown 51 have not been detailed in the surveyed literature, the development of such a model would follow established principles for other persistent and mobile water pollutants. Academic research focuses on creating and validating these complex models to provide a basis for environmental management and risk assessment of dye pollution. sustainability-directory.com Monte Carlo simulations have also been used to study the photoinduced mass transport of azo-polymers, providing insights into the dynamics of these molecules on a microscopic level. mdpi.com

Mass Balance and Flux Analysis in Industrial Wastewater Systems

A mass balance analysis is an essential tool for quantifying the inputs, outputs, and losses of a substance within a defined system, such as an industrial process. In textile dyeing, it is used to track the flow (flux) of dyes, water, and auxiliary chemicals, providing critical data for process optimization, waste minimization, and wastewater treatment design. wrc.org.za

In a typical reactive dyeing process for cellulosic fibers, a significant portion of the dye does not fix to the fabric and is washed out, becoming part of the wastewater effluent. Studies estimate that for reactive dyes, this unfixed portion can be around 20% of the total dye used. wrc.org.za The effluent is characterized by high concentrations of the hydrolyzed dye, as well as large amounts of salt (e.g., sodium chloride or sodium sulfate) and alkali used to facilitate the dyeing process.

Mass balance estimates are crucial for designing reuse and recycling strategies. For example, by treating the exhausted dye bath, it is possible to recover significant amounts of water and salt for reuse in subsequent dyeing cycles. wrc.org.za The table below provides a simplified, representative mass balance for a generic reactive dyeing process, illustrating the distribution of key components.

Table 4: Representative Mass Balance for a Reactive Dyeing Process Based on general data for reactive dyeing. wrc.org.zaresearchgate.net

Inputs (per kg of textile)Outputs (per kg of textile)
ComponentQuantityComponent/DestinationQuantity
Reactive Dye30 - 60 gDye fixed on fiber~80% of input dye
Water70 - 150 LDye in wastewater effluent~20% of input dye
Salt (e.g., NaCl)60 - 100 gSalt in wastewater effluent>90% of input salt
Alkali (e.g., Na₂CO₃)15 - 20 gWater in effluent & retained in fabric100% of input water

Advanced Analytical Methodologies for Reactive Brown 51 in Complex Matrices

Spectroscopic Characterization Techniques for Structural Elucidation and Quantification

Spectroscopic methods are indispensable for probing the molecular structure and concentration of Reactive Brown 51. These techniques provide detailed information on the compound's atomic and molecular properties.

Application of High-Resolution NMR Spectroscopy for Detailed Molecular Structure

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural analysis of azo dyes like Reactive Brown 51. digitellinc.com Techniques such as 1D (¹H, ¹³C) and 2D NMR (COSY, HMQC, HMBC) provide a wealth of information regarding the molecular framework. digitellinc.com For instance, ¹H NMR can reveal the number and environment of protons, while ¹³C NMR provides insights into the carbon skeleton. tandfonline.com Two-dimensional NMR experiments establish connectivity between different atoms, allowing for the complete assignment of the molecule's complex structure. digitellinc.com Studies on similar azo dyes have shown that specific NMR signals, such as highly deshielded peaks in the ¹H spectrum, can indicate the presence of tautomeric forms and intramolecular hydrogen bonding, which are critical aspects of the dye's chemistry. digitellinc.comrsc.org The characterization of photoisomers of reactive sulfonated azo dyes has also been successfully achieved using ¹H NMR spectroscopy coupled with in situ laser irradiation. nih.gov

Advanced Mass Spectrometry (MS) Techniques for Metabolite and Impurity Profiling

Advanced mass spectrometry (MS) techniques are vital for identifying and characterizing metabolites and impurities of reactive dyes. High-resolution mass spectrometry (HRMS), often coupled with a Quadrupole Time-Of-Flight (Q-TOF) analyzer, allows for precise mass measurements, which aids in the determination of elemental compositions of the parent dye and its degradation products. rsc.orgresearchgate.net This is particularly important in environmental studies where reactive dyes can break down into various derivatives. rsc.org For instance, HRMS has been used to identify native dyes and their hydrolysis products in soil samples after degradation experiments. rsc.orgresearchgate.net Furthermore, tandem mass spectrometry (MS/MS) can be employed to fragment ions, providing structural information about the precursor ion, which is crucial for identifying unknown metabolites and impurities. mdpi.com Methods combining liquid chromatography with MS (LC-MS) are frequently used for the detection and characterization of various classes of dyes and their derivatives. researchgate.net

Infrared and Raman Spectroscopy for Functional Group Analysis and Reaction Monitoring

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule. FTIR spectroscopy is particularly useful for identifying characteristic vibrational modes of functional groups such as N-H, C=C, N=N, and S=O, which are present in reactive dyes. tsijournals.com For example, the N=N stretching vibration of the azo group typically appears in a specific region of the IR spectrum. tsijournals.com These techniques can also be used to monitor the progress of dyeing reactions by observing changes in the spectral features of the dye and the substrate. copernicus.org In situ IR spectroscopy can be used to identify reactive surface intermediates during catalytic reactions, providing insights into reaction mechanisms. ufl.edu

UV-Visible Spectrophotometry for Quantification and Dyeing Process Evaluation

UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of colored compounds like Reactive Brown 51. biorxiv.org The method is based on the principle that the absorbance of a solution is directly proportional to the concentration of the absorbing species. By measuring the absorbance at the wavelength of maximum absorption (λmax), the concentration of the dye in a solution can be determined. researchgate.netresearchgate.net This technique is valuable for evaluating the efficiency of dyeing processes by measuring the amount of dye uptake by the fabric. orientjchem.org UV-Vis spectroscopy can also be used to monitor the degradation of dyes in environmental samples by observing the decrease in the intensity of the characteristic absorption bands. biorxiv.orgresearchgate.net The technique has been used to study the absorption properties of brown carbon in atmospheric aerosols. acs.org

Chromatographic and Separation Science Approaches

Chromatographic techniques are essential for separating the components of complex mixtures, which is a critical step in the analysis of reactive dyes and their byproducts.

Development of High-Performance Liquid Chromatography (HPLC) Methods for Multi-Component Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of individual components in complex mixtures of reactive dyes, their isomers, and degradation products. americanpharmaceuticalreview.comresearchgate.net Reversed-phase HPLC (RP-HPLC) is a common mode used for the analysis of such compounds. americanpharmaceuticalreview.comresearchgate.net The development of a robust HPLC method involves optimizing various parameters, including the stationary phase (e.g., C18 column), mobile phase composition (e.g., a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), and detection method (e.g., UV-Vis or mass spectrometry). mdpi.comoup.com Gradient elution, where the mobile phase composition is changed during the analysis, is often employed to achieve better separation of compounds with a wide range of polarities. mdpi.com HPLC methods have been successfully developed for the analysis of various reactive dyes in different matrices, including textile fibers and environmental samples. researchgate.netmdpi.com

Capillary Electrophoresis for High-Resolution Separation of Reactive Brown 51 Isomers

Capillary electrophoresis (CE) has emerged as a powerful technique for the separation of complex dye mixtures, including the isomers and hydrolysis products of reactive dyes. researchgate.netnih.gov Reactive dyes, being anionic compounds, exhibit electrophoretic mobility towards the anode, which is in the opposite direction of the typical electroosmotic flow in a capillary. mdpi.com This can lead to prolonged analysis times; however, method parameters can be optimized to achieve efficient separations. mdpi.com

The separation in CE is based on the differential migration of charged species in an electric field. For reactive dyes like Reactive Brown 51, which can exist in various isomeric forms and as hydrolysis byproducts, CE offers high-resolution separation capabilities. researchgate.netresearchgate.net Researchers have successfully employed Capillary Zone Electrophoresis (CZE), a mode of CE, for the analysis of reactive dyes. researchgate.net The use of specific buffer systems is crucial for achieving optimal separation. For instance, a 3-(cyclohexylamino)-1-propanesulphonic acid buffer at a high pH has been utilized to maintain a low current under high voltage, enabling the detection of reactive dyes at very low concentrations. researchgate.net Furthermore, the addition of organic modifiers like acetonitrile to the buffer system has been shown to be effective in separating reactive dye mixtures. researchgate.net

Table 1: Capillary Electrophoresis Conditions for Reactive Dye Analysis

ParameterConditionReference
TechniqueCapillary Zone Electrophoresis (CZE) researchgate.net
Buffer System10.0 mol/L Na2B4O7, 15% (V/V) ACN, pH 8.50 researchgate.net
ApplicationSeparation of reactive dyes and their hydrolyzed forms researchgate.net

Permeate Flux Studies for Membrane-Based Separation Technologies

Membrane-based separation technologies, such as ultrafiltration (UF) and nanofiltration (NF), are increasingly investigated for the removal and recovery of reactive dyes from wastewater. icm.edu.plicm.edu.pl The efficiency of these processes is critically evaluated through permeate flux studies, which measure the volume of fluid passing through a membrane per unit area per unit time. icm.edu.pl

Several factors influence the permeate flux during the filtration of reactive dye solutions, including membrane material, pore size, operating pressure, and the chemical composition of the feed solution. icm.edu.plicm.edu.pl For instance, studies have shown that the presence of mineral salts, commonly found in textile effluents, can decrease permeate flux due to an increase in osmotic pressure and membrane fouling. icm.edu.pl The type of membrane also plays a significant role; polyethersulfone (PES) membranes have demonstrated higher retention coefficients for reactive dyes compared to regenerated cellulose (B213188) membranes. icm.edu.pl

The concentration of the dye itself also impacts permeate flux. An increase in dye concentration can lead to the formation of a cake layer on the membrane surface, resulting in a decline in permeate flux. nih.gov The molecular size of the dye is another important factor, with smaller dyes potentially leading to higher permeate flux. researchgate.net

Table 2: Factors Affecting Permeate Flux in Membrane Separation of Reactive Dyes

FactorEffect on Permeate FluxExplanationReference
Increased Salt Concentration DecreaseIncreased osmotic pressure and membrane fouling. icm.edu.pl
Increased Dye Concentration DecreaseFormation of a cake layer on the membrane surface. nih.gov
Increased Transmembrane Pressure Increase (up to a point)Higher driving force for permeate flow. icm.edu.pl
Membrane Material VariesDifferent materials exhibit different hydraulic permeabilities and fouling tendencies. icm.edu.pl

Development of Novel Electrochemical and Biosensor Systems for Reactive Brown 51 Detection

The demand for rapid, sensitive, and cost-effective methods for detecting reactive dyes has spurred the development of novel electrochemical and biosensor systems. citedrive.comigem.org These sensors offer an attractive alternative to traditional chromatographic techniques, which can be time-consuming and require sophisticated instrumentation. abap.co.in

Electrochemical Sensors:

Electrochemical sensors detect analytes through their redox properties. mdpi.com For azo dyes like Reactive Brown 51, the azo group (-N=N-) is the primary electroactive center. mdpi.com The development of these sensors often involves the modification of electrode surfaces to enhance sensitivity and selectivity. nih.gov Materials such as carbon nanotubes, graphene, and metal nanoparticles are used to increase the electrode's surface area and catalyze electron transfer reactions. mdpi.comresearchgate.net

Voltammetric techniques, including cyclic voltammetry and differential pulse voltammetry, are commonly employed for the electrochemical detection of azo dyes. citedrive.combiointerfaceresearch.com The modification of carbon paste electrodes with various nanomaterials has been shown to significantly improve the detection limits for these compounds. biointerfaceresearch.com

Biosensors:

Biosensors integrate a biological recognition element with a transducer to generate a measurable signal upon interaction with the target analyte. igem.org For the detection of azo dyes, enzymes such as laccase and azoreductase have been utilized as the biological component. abap.co.innih.gov

An amperometric biosensor using immobilized laccase has been developed for the detection of phenolic azo dyes. abap.co.in This type of sensor measures the change in current resulting from the enzymatic reaction. Another approach involves the use of azoreductase, which catalyzes the reduction of the azo bond. nih.gov A fluorescence-based biosensor has been reported that utilizes the quenching of quantum dots in the presence of an azo dye, with the fluorescence being restored upon enzymatic degradation by azoreductase. nih.gov These biosensor systems demonstrate high sensitivity and selectivity for their target azo dyes. abap.co.innih.gov

Table 3: Comparison of Sensor Technologies for Azo Dye Detection

Sensor TypePrinciple of OperationKey AdvantagesExample ApplicationReference
Electrochemical Sensor Measures the current from the oxidation or reduction of the azo group.High sensitivity, rapid response, and low cost.Detection of food azo dyes using modified carbon paste electrodes. citedrive.combiointerfaceresearch.com
Biosensor (Laccase-based) Amperometric detection of oxygen consumption during enzymatic oxidation.High specificity and sensitivity for phenolic azo dyes.Detection of Eriochrome Black T in industrial effluents. abap.co.in
Biosensor (Azoreductase-based) Fluorescence quenching/recovery based on enzymatic reduction of the azo bond.High sensitivity and potential for real-time monitoring.Monitoring of Methyl Red in aqueous solutions. nih.gov

Ecotoxicological Mechanisms and Environmental Impact Assessments of Reactive Brown 51

Mechanistic Studies of Bioaccumulation and Biotransformation in Model Organisms

The bioaccumulation and biotransformation of xenobiotics like Reactive Brown 51 are critical processes that determine their ultimate impact on organisms and ecosystems. nih.govacs.orgacs.org These processes involve the uptake, distribution, metabolism, and excretion of the compound. oup.com

Uptake, Distribution, and Elimination Kinetics in Aquatic Biota

The uptake of chemical substances by aquatic organisms can occur through various routes, including across respiratory surfaces like gills or through ingestion of contaminated food and water. oup.comecetoc.org The rate of uptake and elimination of a substance is described by toxicokinetic models, which often assume first-order kinetics. nih.gov For ionizable compounds like many dyes, factors such as the pH of the water and within the organism can influence their uptake and elimination. oup.com

Table 1: Factors Influencing Uptake and Elimination of Chemicals in Aquatic Organisms

FactorDescriptionPotential Impact on Reactive Brown 51
Water Solubility The extent to which a compound dissolves in water.As a reactive dye, it is expected to be water-soluble, which can affect its bioavailability. mst.dk
Lipophilicity (Kow) The partitioning of a compound between octanol (B41247) and water, indicating its affinity for lipids.Ionic dyes generally have low Kow values, suggesting lower potential for passive diffusion across lipid membranes. mst.dk
pH The acidity or alkalinity of the water and within the organism.Can influence the ionization state of the dye, affecting its membrane permeability and uptake. oup.com
Biotransformation Rate The rate at which the compound is metabolized within the organism.A higher rate of biotransformation can lead to faster elimination and lower bioaccumulation. oup.com
Organism Physiology Factors like respiration rate, feeding habits, and lipid content.These factors can influence the routes and rates of uptake and accumulation. mdpi.comvliz.be

Enzymatic Biotransformation Pathways within Organisms and their Metabolites

Biotransformation is the metabolic process by which organisms modify foreign compounds (xenobiotics). nih.gov This process typically aims to render substances more water-soluble to facilitate their excretion. nih.gov Biotransformation reactions are broadly categorized into Phase I and Phase II reactions. nih.gov

Phase I reactions, often mediated by cytochrome P450 (CYP) enzymes, introduce or expose functional groups. nih.gov For azo dyes, a key Phase I reaction is the reductive cleavage of the azo bond (-N=N-), which can lead to the formation of aromatic amines. mst.dk These amines can then undergo further transformations. mst.dk Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, such as glucuronic acid or sulfate (B86663), to further increase their water solubility. nih.gov

While specific enzymatic pathways for Reactive Brown 51 are not detailed in the available literature, the general metabolism of azo dyes is understood to involve enzymes like azoreductases found in various organisms, including bacteria and mammals. mst.dk The metabolites of azo dyes can sometimes be more toxic than the parent compound. acs.orgacs.org For example, the aromatic amines formed from azo reduction can be reactive and potentially carcinogenic. mst.dk

Table 2: General Biotransformation Pathways of Azo Dyes

PhaseReaction TypeKey EnzymesPotential Metabolites of Reactive Brown 51
Phase I Azo ReductionAzoreductasesAromatic amines
HydroxylationCytochrome P450sHydroxylated derivatives
Phase II GlucuronidationUDP-glucuronosyltransferasesGlucuronide conjugates
SulfationSulfotransferasesSulfate conjugates

Trophic Transfer Dynamics within Aquatic Food Webs

Trophic transfer is the movement of contaminants through a food web. mdpi.com The efficiency of this transfer from one trophic level to the next is a key factor in determining the potential for biomagnification, where the concentration of a substance increases in organisms at successively higher levels in a food chain. mdpi.comresearchgate.net

The trophic transfer of a chemical is influenced by its bioaccumulation in individual organisms and the feeding relationships within the food web. researchgate.net For many organic pollutants, lipophilicity is a major driver of trophic transfer. acs.org However, for ionic compounds like reactive dyes, the dynamics may be more complex and less predictable based solely on lipid content. mst.dk

Specific studies on the trophic transfer of Reactive Brown 51 in aquatic food webs are lacking. However, research on other contaminants in aquatic ecosystems indicates that factors such as the organism's trophic position, feeding habits, and the bioavailability of the contaminant in the environment all play a crucial role. mdpi.comacs.org The transfer of engineered nanoparticles in aquatic food chains has shown that concentration can increase from the first to the second trophic level but may decrease from the second to the third. universiteitleiden.nl

Impacts on Microbial Communities in Wastewater Treatment Systems and Natural Environments

Microorganisms are fundamental to the functioning of aquatic ecosystems and wastewater treatment processes. nih.govwrc.org.za The introduction of pollutants like reactive dyes can have significant impacts on these microbial communities. researchgate.net

Effects on Microbial Population Dynamics and Functional Diversity

Reactive dyes in industrial effluents can alter the physicochemical conditions of water bodies, which in turn affects microbial communities. researchgate.netmdpi.com These changes can impact microbial population dynamics, leading to shifts in community structure and a potential loss of functional diversity. nih.govresearchgate.net For instance, high concentrations of dyes can inhibit the growth of certain microorganisms, while others may be more tolerant or even capable of utilizing the dye as a substrate. frontiersin.org

Studies on various aquatic environments have shown that microbial community composition is often correlated with environmental parameters such as nutrient concentrations and pH. mdpi.comresearchgate.net The presence of a persistent xenobiotic like Reactive Brown 51 could act as a stressor, leading to a decline in sensitive species and the proliferation of more resistant ones. This can affect key ecosystem functions driven by microbes, such as nutrient cycling. nih.gov The impact on microbial communities in wastewater treatment can be particularly significant, potentially reducing the efficiency of biological treatment processes designed to remove organic matter and nutrients. nih.gov

Investigation of Reactive Brown 51 as a Selective Pressure on Microbial Evolution

The continuous exposure of microbial communities to a pollutant can act as a strong selective pressure, driving evolutionary changes. diva-portal.orgevolutionmedicine.com Microorganisms have a remarkable capacity to adapt to new environmental challenges through mechanisms such as mutation and horizontal gene transfer. evolutionmedicine.com

In the context of Reactive Brown 51, its presence could select for microbial populations with enhanced abilities to degrade or tolerate the dye. This can lead to the evolution of novel enzymatic pathways for dye biotransformation. nih.gov For example, bacteria that can efficiently reduce the azo bond of Reactive Brown 51 would have a competitive advantage in a contaminated environment. researchgate.net This adaptive evolution can be a double-edged sword: while it can lead to the natural attenuation of the pollutant, it may also result in the emergence of microbial strains with altered virulence or resistance to other stressors, including antibiotics. nih.gov The study of how microbial communities evolve in response to dye pollution is crucial for understanding the long-term ecological consequences and for developing more effective bioremediation strategies. diva-portal.orgoup.com

Influence on Biogeochemical Cycling mediated by Microorganisms

The introduction of synthetic compounds like Reactive Brown 51 into the environment can significantly influence biogeochemical cycles, which are fundamental to ecosystem functioning. These cycles, including carbon (C) and nitrogen (N) cycling, are largely mediated by soil and aquatic microorganisms. The presence of persistent and potentially toxic substances can alter microbial community structure and function, thereby affecting the rates of nutrient turnover and availability.

Azo dyes, the class of compounds to which Reactive Brown 51 belongs, have been the subject of studies regarding their impact on these vital processes. Research on similar reactive azo dyes, such as Reactive Black 5, has investigated their effects on soil microbial activities. For instance, one study found that the contamination of a silty loam soil with Reactive Black 5 at a concentration of 30 mg kg⁻¹ did not significantly alter soil respiration, microbial biomass, or the availability of inorganic nitrogen. peerj.comnih.gov This suggests that at certain concentrations, the impact on C and N cycling might be minimal. However, the study also noted that litter amendment evidently increased soil respiration, highlighting the complex interactions between organic matter, microbial communities, and dye contaminants. nih.gov

Conversely, other studies have shown that azo dye contamination can negatively affect N cycling. peerj.comnih.gov For example, a decrease in potential nitrification rates, ammonium (B1175870) oxidation, and the abundance of key nitrogen-transforming bacteria like Nitrobacter and ammonia-oxidizing bacteria has been observed in soils treated with azo dyes. peerj.comnih.gov The activity of enzymes crucial for nitrogen cycling, such as urease, has also been shown to decrease in the presence of these dyes. peerj.comnih.gov These findings indicate that the impact of azo dyes on biogeochemical cycling can be significant and is dependent on the specific dye, its concentration, and the environmental conditions.

The degradation of azo dyes by microorganisms is a key factor in their environmental fate and their influence on biogeochemical cycles. Many microorganisms can decolorize azo dyes by cleaving the azo bond (-N=N-), a process that often occurs under anaerobic conditions. jmb.or.krwur.nl This cleavage results in the formation of aromatic amines, which may be further degraded, often under aerobic conditions. wur.nl Some bacteria, such as Staphylococcus sp. and Rhodopseudomonas palustris, have been shown to degrade sulfonated azo dyes. jmb.or.kracademicjournals.org The degradation pathways can be complex, involving enzymes like azoreductases and peroxidases. jmb.or.krnih.gov The ability of microbial communities to degrade Reactive Brown 51 would directly influence its persistence and its long-term impact on nutrient cycling.

Given the structural complexity and the presence of sulfonate groups in Reactive Brown 51, its biodegradation may be challenging for some microorganisms. jmb.or.kr The persistence of the dye or its degradation byproducts in soil and aquatic systems could lead to long-term alterations in microbial community composition and function, with potential cascading effects on nutrient availability and ecosystem health. iwaponline.com Further research is needed to specifically elucidate the impact of Reactive Brown 51 on microbial communities and the key biogeochemical cycles they mediate.

Ecological Risk Assessment Methodologies for Persistent Organic Pollutants (POPs)

The ecological risk assessment (ERA) of Persistent Organic Pollutants (POPs), a category under which compounds like Reactive Brown 51 could be considered due to their potential persistence and toxicity, is a structured process to evaluate the likelihood of adverse ecological effects occurring as a result of exposure to one or more stressors. apacsci.com The process for POPs generally involves several key steps: problem formulation, exposure assessment, effects assessment, and risk characterization.

Problem Formulation: This initial step defines the scope and objectives of the assessment. For a substance like Reactive Brown 51, this would involve identifying its potential environmental fate and transport pathways, the ecosystems at risk (e.g., aquatic environments receiving textile effluent), and the specific ecological endpoints of concern (e.g., reproductive success in fish, biodiversity of aquatic invertebrates). sustainability-directory.com

Exposure Assessment: This step quantifies the contact of ecological receptors with the pollutant. For Reactive Brown 51, this would involve modeling or measuring its concentration in various environmental compartments such as water, sediment, and biota. canada.ca Due to their water solubility, reactive azo dyes are expected to remain in the water column but can also partition to sediments and suspended solids. canada.ca

Effects Assessment (Hazard Assessment): This step evaluates the intrinsic toxicity of the pollutant to a range of ecologically relevant organisms. For Reactive Brown 51, this would involve reviewing toxicological data from laboratory studies. The European Chemicals Agency (ECHA) has classified Reactive Brown 51 as toxic for reproduction (Repr. 1B), based on studies showing adverse effects on fertility and fetal development. useforesight.iogetenviropass.com This classification is a critical piece of information for the effects assessment.

Risk Characterization: This final step integrates the exposure and effects assessments to estimate the probability and magnitude of adverse ecological effects. A common approach is the use of risk quotients (RQs), which compare the predicted environmental concentration (PEC) with the predicted no-effect concentration (PNEC). An RQ value greater than one suggests a potential for ecological risk.

Several methodologies are employed in the ERA of POPs:

Deterministic Approaches: These rely on single-point estimates for exposure and toxicity (e.g., a single PEC and PNEC value) to calculate a risk quotient. While straightforward, they may not fully account for variability and uncertainty.

Probabilistic Approaches: These use probability distributions for exposure and effects data to provide a more comprehensive understanding of risk, including the probability of exceeding a certain level of harm.

Weight-of-Evidence Approaches: These integrate multiple lines of evidence from various sources (e.g., field studies, laboratory tests, modeling) to make a more robust assessment of risk.

Given the known reproductive toxicity of Reactive Brown 51, its ERA would focus heavily on the potential for long-term, sublethal effects on aquatic populations. env-health.org

Development of Predictive Models for Ecosystem-Level Impacts

Predicting the ecosystem-level impacts of chemicals like Reactive Brown 51 is a significant challenge in ecotoxicology. Traditional risk assessment often focuses on individual organisms in laboratory settings, which may not fully capture the complexity of real-world ecosystems. To bridge this gap, various predictive models are being developed.

Quantitative Structure-Activity Relationship (QSAR) Models: These models predict the toxicity of a chemical based on its molecular structure. For dyes, QSAR models have been developed to predict aquatic toxicity. uoa.grresearchgate.net For instance, a model based on ACO-SVM techniques showed good predictive capacity for the acute toxicity of a selection of dyes in Daphnia. uoa.gr Such models can be valuable for screening large numbers of chemicals for potential ecotoxicological effects. However, their accuracy depends on the quality and diversity of the training data. researchgate.net

Ecotoxicological Models: These models simulate the fate and effects of chemicals in ecosystems. They can range from simple food chain models to complex, spatially explicit ecosystem models. These models can incorporate factors such as bioaccumulation, trophic transfer, and indirect effects (e.g., the impact of a decline in a prey species on its predator).

Trait-Based Models: These newer models use the biological traits of organisms (e.g., feeding strategy, habitat preference, body size) to predict their susceptibility to chemical stressors and the subsequent impact on ecosystem functions. This approach can help to generalize findings from a limited number of test species to a wider range of organisms in an ecosystem.

Integrated Models: These models combine different modeling approaches. For example, a QSAR model might be used to predict the toxicity of a chemical, which is then used as an input for an ecosystem model to simulate its population- and community-level effects.

For a substance like Reactive Brown 51, predictive models could be used to:

Estimate its persistence and bioaccumulation potential in different environmental compartments.

Predict its toxicity to a wider range of aquatic organisms than have been tested experimentally.

Simulate the potential long-term impacts of its reproductive toxicity on fish and invertebrate populations.

Assess the potential for cascading effects through the food web.

While predictive modeling is a powerful tool, it is important to acknowledge the uncertainties involved. Models are simplifications of reality and their predictions should be validated with experimental and field data whenever possible. For many complex organic molecules like Reactive Brown 51, specific and validated ecosystem-level models are still an area of active research. unirioja.es

Assessment of Mixture Toxicity with Other Textile Effluent Components

Textile effluents are complex mixtures of various chemicals, including different types of dyes, salts, surfactants, and auxiliary chemicals. apacsci.com Therefore, the ecological impact of Reactive Brown 51 in the environment is not solely due to its individual toxicity but also its interaction with other components of the effluent. The assessment of mixture toxicity is crucial for a realistic ecological risk assessment.

The toxic effects of chemical mixtures can be:

Additive: The combined effect is the sum of the individual effects.

Synergistic: The combined effect is greater than the sum of the individual effects. mdpi.com

Antagonistic: The combined effect is less than the sum of the individual effects. mdpi.com

Studies on textile effluents have shown that mixtures of dyes can exhibit increased toxicity to aquatic organisms compared to the individual dyes. researchgate.net The presence of other chemicals in the effluent can also influence the toxicity of the dyes. For example, some studies have investigated the toxicity of dye mixtures in the presence of other pollutants, with results indicating that interactions can be complex and difficult to predict. nih.govatlantis-press.com

The assessment of mixture toxicity can be approached in several ways:

Whole Effluent Toxicity (WET) Testing: This involves testing the toxicity of the entire effluent on representative aquatic organisms. This approach provides a direct measure of the combined toxicity of all components in the effluent but does not identify the specific chemicals responsible for the toxicity.

Component-Based Approaches: These approaches use the toxicity data of individual components to predict the toxicity of the mixture. The two main models used are:

Concentration Addition (CA): This model is generally used for mixtures of chemicals with the same mode of action.

Independent Action (IA): This model is used for mixtures of chemicals with different modes of action.

Given that textile effluents contain a wide variety of chemicals with different modes of action, predicting their combined toxicity is challenging. For Reactive Brown 51, its reproductive toxicity could be exacerbated by the presence of other endocrine-disrupting chemicals in the effluent. Conversely, the presence of certain substances could potentially reduce its bioavailability and thus its toxicity.

Interactive Data Tables

Table 1: Ecotoxicological Profile of Reactive Brown 51

ParameterValueSource
EINECS Number 466-490-7 useforesight.iorrma-global.orgpublicnow.comsgs.comqima.com
Common Name Reactive Brown 51 useforesight.iorrma-global.orgpublicnow.comsgs.comqima.com
Use Textile treatment products and dyes useforesight.iopublicnow.comeuropa.eu
Ecotoxicological Concern Toxic for reproduction (Repr. 1B) useforesight.iogetenviropass.comenv-health.org
Environmental Fate Water soluble, potential to partition to sediment canada.ca

Table 2: Research Findings on Azo Dye Impacts on Biogeochemical Cycling

Study FocusKey FindingReference
Reactive Black 5 on C and N cycling No significant change in soil respiration, microbial biomass, or inorganic N availability at 30 mg kg⁻¹ peerj.comnih.gov
General Azo Dyes on N cycling Decreased potential nitrification rates and abundance of nitrifying bacteria. peerj.comnih.gov
Microbial Degradation Cleavage of azo bond by microorganisms like Staphylococcus sp. and Rhodopseudomonas palustris. jmb.or.kracademicjournals.org
Sulfonated Azo Dye Degradation Degradation pathways involve enzymes like azoreductases and peroxidases. jmb.or.krnih.gov

Table 3: Methodologies for Ecological Risk Assessment of Dyes

MethodologyDescriptionApplication to Reactive Brown 51
Quantitative Structure-Activity Relationship (QSAR) Predicts toxicity based on chemical structure.Can be used for initial screening of toxicity to aquatic organisms.
Whole Effluent Toxicity (WET) Testing Assesses the toxicity of the entire textile effluent.Provides a direct measure of the combined toxicity of Reactive Brown 51 and other effluent components.
Component-Based Approaches (CA/IA) Predicts mixture toxicity from individual component data.Can be used to estimate the contribution of Reactive Brown 51 to the overall toxicity of the effluent.

A thorough review of publicly available scientific literature and regulatory databases did not yield specific data corresponding to the detailed toxicological endpoints requested for the chemical compound with EINECS number 298-466-5, referred to in the query as Reactive Brown 51. The information required to populate the specified sections on mechanistic toxicology and cellular pathobiology is not available in the public domain.

Extensive searches for in-vitro studies on molecular mechanisms of allergic sensitization, dose-response relationships for cellular viability and apoptosis, interactions with cellular receptors, endocrine-disrupting potentials, and analysis of gene expression and epigenetic modifications related to this specific compound did not provide the necessary detailed research findings. Regulatory information from the European Chemicals Agency (ECHA) confirms the substance's identity and lists it as a skin sensitizer (B1316253), but does not offer the in-depth experimental data required to construct the requested article.

Therefore, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline due to the absence of specific research data on Reactive Brown 51 in the available sources.

Mechanistic Toxicology and Cellular Pathobiology of Reactive Brown 51

Elucidation of Reproductive and Developmental Toxicological Mechanisms

Utilization of Advanced In Vitro Models for Developmental Toxicity Pathway Analysis

While specific studies employing advanced in vitro models for the developmental toxicity analysis of Reactive Brown 51 are not detailed in the publicly available literature, the broader field of toxicology is increasingly adopting these methods. Advanced in vitro models are crucial for understanding the mechanisms of developmental toxicity, which can occur through direct or indirect pathways. nih.gov Direct toxicity involves the substance crossing the placental barrier and causing damage to fetal tissues, often through mechanisms like oxidative stress. nih.gov

The Health and Environment Alliance (HEAL) supports the identification of Reactive Brown 51 as a substance of very high concern (SVHC) due to its reprotoxic properties, citing clear evidence of adverse effects on female sexual function and fertility in a reproduction/developmental toxicity screening test conducted in Wistar rats according to OECD Test Guideline 421. env-health.org Such in vivo screening data is often the precursor to more detailed mechanistic investigations using advanced in vitro systems, which can include models of the placental barrier or developing embryonic tissues to elucidate specific toxicity pathways. nih.gov

Application of Advanced Toxicological Methodologies for Mechanistic Insight

The investigation of complex reactive dyes like Reactive Brown 51 benefits significantly from advanced toxicological methodologies that provide deeper mechanistic insights beyond standard tests.

Computational Toxicology and In Silico Predictive Modeling for Reactive Brown 51 Activity

Computational toxicology and in silico modeling are powerful tools for predicting the toxicity of chemical compounds, including azo dyes. tandfonline.comresearchgate.net These methods use computer models, such as Quantitative Structure-Activity Relationships (QSAR), to predict the biological activity of a substance based on its chemical structure. researchgate.netnih.gov For azo dyes, computational approaches can model the likelihood of mutagenicity by predicting the effects of the parent dye and its metabolic by-products. tandfonline.com

Studies on other azo dyes have demonstrated the utility of these models in predicting various toxicological endpoints, including carcinogenicity, immunotoxicity, and cytotoxicity. researchgate.netnih.gov Although specific in silico studies for Reactive Brown 51 are not publicly documented, the methodologies exist to model its potential for reductive cleavage and the subsequent toxicity of its aromatic amine metabolites. tandfonline.comfrontiersin.org Such models can help prioritize substances for further testing and can provide insights into the molecular mechanisms of their toxicity. frontiersin.org

Table 1: Computational Toxicology Approaches for Azo Dyes

Methodology Application Predicted Endpoint Reference
QSAR Models Predicts biological activity from chemical structure. Mutagenicity, Carcinogenicity, Cytotoxicity. researchgate.net, nih.gov
Docking Simulations Models the interaction between a molecule and a biological target. Binding affinity to DNA or proteins. tandfonline.com

Systems Biology Approaches to Perturbation of Biological Pathways

Systems biology combines experimental data with computational modeling to understand how substances affect entire biological pathways and networks, rather than just isolated components. For a substance like Reactive Brown 51, a systems biology approach would investigate how exposure perturbs cellular processes, leading to the observed reproductive toxicity. env-health.org

This could involve analyzing changes in gene expression, protein levels, and metabolic pathways in relevant cell types or tissues following exposure. While specific systems biology studies on Reactive Brown 51 are not available, research on other azo dyes indicates that their degradation products can be cytotoxic and may impact key cellular functions like mitochondrial membrane potential. researchgate.netnih.gov Understanding these pathway perturbations is essential for a comprehensive risk assessment.

High-Throughput Screening for Identification of Molecular Initiating Events

High-throughput screening (HTS) allows for the rapid testing of thousands of chemicals against a variety of biological targets to identify potential toxic effects. nih.gov HTS is particularly useful for identifying the molecular initiating events (MIEs) of toxicity, which are the initial interactions between a chemical and a biological molecule that trigger a cascade of events leading to an adverse outcome.

For Reactive Brown 51, HTS could be used to screen for its ability to bind to specific receptors, inhibit key enzymes, or induce oxidative stress in various cell lines. mdpi.com For instance, a screening assessment of azo reactive dyes by Canadian authorities highlighted that daphnid reproduction was a particularly sensitive endpoint, indicating a potential MIE related to reproductive pathways. canada.ca While specific HTS data for Reactive Brown 51 is not published, the methodology is a key component of modern toxicology for efficiently screening chemicals and prioritizing them for further investigation. nih.gov

Table 2: Compound Names Mentioned

EINECS Number Common Name CAS Number
298-466-5 C.I. Reactive Brown 51 12225-96-6
205-157-0 Benzil 134-81-6
240-210-1 p-Cumenesulphonic acid 16066-35-6
- Reactive Black 5 17095-24-8
- Reactive Orange 16 12225-83-1
- Direct Red 80 2610-10-8
- Reactive Red 120 61951-82-4
- Sudan I 842-07-9

Industrial Chemistry and Process Optimization for Reactive Brown 51 Application Non Medical

Enhancement of Dyeing and Impregnating Process Efficiencies

The efficiency of applying reactive dyes like Reactive Brown 51 is a critical aspect of industrial textile processing, focusing on maximizing the amount of dye that chemically bonds with the fabric while minimizing waste and environmental impact.

The primary goal in reactive dyeing is to achieve a high degree of fixation, where the dye molecules form a stable, covalent bond with the substrate. For cellulosic fibers like cotton, this reaction occurs with the fiber's hydroxyl groups. bhagwaticolours.com On polyamide substrates, the reaction is with the amine groups. researchgate.net

Several strategies are employed to enhance this fixation:

Bifunctional and Multifunctional Dyes: Reactive dyes can be engineered to have more than one reactive group. cht.comjagson.com These are known as bifunctional or multifunctional dyes. nationalcolourchem.comindiamart.com Having multiple reactive groups increases the probability of a successful reaction and bond formation with the fiber, leading to higher fixation rates. textileapex.com For instance, a brown disazo dye containing both a β-sulfatoethylsulfonyl group and a monochlorotriazinyl group as reactive groups has been shown to produce dyeings with excellent fastness and build-up properties. google.comgoogle.comgoogleapis.com

Fiber Modification: Pre-treating the cotton fabric to introduce cationic (positively charged) sites can increase the attraction of the anionic (negatively charged) reactive dye molecules. researchgate.net This increased affinity can lead to higher dye uptake and fixation, even with reduced salt concentrations. lupinepublishers.com

Optimized Dyeing Conditions: Controlling parameters such as temperature, pH, and the concentration of salt and alkali is crucial for maximizing fixation. pjoes.comncsu.edu

Research has shown that for a novel bi-functional reactive dye, maximum exhaustion (84.98%) and fixation (79.00%) on cotton were achieved at a temperature of 61.5°C. pjoes.com

Table 1: Optimized Dyeing Parameters for a Novel Bifunctional Reactive Dye on Cotton

Parameter Optimized Value Resulting Exhaustion (%) Resulting Fixation (%)
Temperature 61.5°C 84.98 (±3) 79.00 (±3)
Salt Concentration 30.01 g/L
Alkali Concentration 22.32 g/L

Data derived from a study on a newly synthesized bifunctional reactive dye for cellulosic fabric. pjoes.com

A significant challenge in reactive dyeing is the competing reaction of hydrolysis, where the reactive dye reacts with water molecules instead of the fiber. textiletoday.com.bdtextilelearner.net This hydrolyzed dye cannot form a covalent bond with the fabric, leading to a loss of color yield and contributing to the coloration of the wastewater effluent. textiletoday.com.bdcowint.comirjet.net Unfixed, hydrolyzed dye must be thoroughly washed out to achieve good wet fastness properties. textileapex.com

Methods to minimize hydrolysis include:

Controlling pH and Temperature: The rate of hydrolysis is highly dependent on pH and temperature. textileapex.comcowint.com While alkaline conditions are necessary for the fixation reaction, excessively high pH or temperature can accelerate hydrolysis. textilelearner.net

Use of Mild Oxidizing Agents: Adding a resist salt (a mild oxidizing agent) to the print paste can help prevent hydrolysis during the steaming process, which is used to fix the dye. textiletoday.com.bd

Optimizing Dyeing Time: Kinetic studies of reactive dye hydrolysis help in determining the optimal dwell time for dyeing in the presence of alkali. This ensures sufficient time for fixation while minimizing the time available for hydrolysis to occur. irjet.net

High Fixation Dyes: The development of reactive dyes with higher fixation efficiency inherently reduces the amount of dye available to be hydrolyzed and discharged into the effluent. chemicalbook.com

The degree of hydrolysis is influenced by several factors as outlined in the table below.

Table 2: Factors Influencing Reactive Dye Hydrolysis

Factor Effect on Hydrolysis Rate
pH Higher pH increases hydrolysis. textileapex.com
Temperature Higher temperature increases hydrolysis. textileapex.comcowint.com
Liquor Ratio Longer liquor ratio increases hydrolysis. textileapex.com
Electrolyte Concentration Higher electrolyte concentration can increase hydrolysis. cowint.com
Dye Reactivity Higher reactivity can increase both fixation and hydrolysis rates. textileapex.com

| Dye Concentration | Increased dye concentration can promote coagulation, reducing the hydrolysis rate. cowint.com |

Inorganic salts, such as sodium sulfate (B86663) or sodium chloride, and alkalis, like sodium carbonate, are essential components in the reactive dyeing process for cellulosic fibers. nih.gov

Role of Salt: Salt is used to improve the exhaustion of the dye from the dyebath onto the fiber. researchgate.nettextilelearner.net It does this by neutralizing the negative surface charge of cellulosic fibers in water, which would otherwise repel the anionic dye molecules. textilelearner.net However, high salt concentrations in the effluent are a significant environmental concern. lupinepublishers.comnih.gov Research focuses on reducing salt consumption by using modified fibers or high-efficiency dyes. ncsu.eduresearchgate.net

Role of Alkali: Alkali creates the necessary alkaline conditions (pH 10.5-11.5) to activate the hydroxyl groups on the cellulose (B213188), enabling them to react with the dye molecule to form a covalent bond. irjet.net The concentration of alkali must be carefully controlled, as too much can increase the rate of dye hydrolysis. pjoes.com

Optimization studies aim to find the ideal balance of salt and alkali to maximize fixation while minimizing chemical usage and environmental impact. For example, one study optimized the concentrations for a new reactive dye, finding that 30.01 g/L of salt and 22.32 g/L of alkali provided the best results for exhaustion and fixation. pjoes.com Another approach involves using alternative agents like trisodium (B8492382) nitrilotriacetate (TNA) which can act as both an exhausting and fixing agent, allowing for salt-free dyeing. nih.gov

Development of Novel Formulations and Application Technologies

Innovation in reactive dye chemistry and application methods is driven by the need for improved performance, efficiency, and sustainability.

Ink-jet printing is a digital printing technology that offers a more precise and less wasteful alternative to traditional screen printing for applying reactive dyes. mdpi.comimaging.org In this process, reactive dyes are formulated into specialized inks and printed directly onto pre-treated fabric using an inkjet printhead. contrado.co.uk

The key steps involve:

Fabric Pre-treatment: The fabric is coated with chemicals necessary for dye fixation. imaging.orgcontrado.co.uk

Inkjet Printing: The reactive dye ink is applied to the fabric with high precision. contrado.co.uk

Fixation: The printed fabric is steamed at a high temperature, causing a chemical reaction that forms a covalent bond between the dye and the fabric fibers. contrado.co.uk

Washing: The fabric is washed to remove any unfixed dye and pre-treatment chemicals. contrado.co.uk

A significant challenge in formulating reactive inks is preventing the dye from hydrolyzing during storage, which would render it inactive. google.com Developments include creating reactive colorants with groups that are less reactive with water, thereby improving the ink's shelf life. google.com The concentration of the reactive colorant in the ink is typically between 0.1% and 15% by weight. google.com

Multifunctional reactive dyes, which contain two or more reactive groups, are a key area of development for improving dyeing performance. cht.comnationalcolourchem.comindiamart.com These dyes offer several advantages over their monofunctional counterparts.

Increased Fixation Efficiency: The presence of multiple reactive groups increases the likelihood of the dye molecule forming a covalent bond with the fiber. researchgate.nettextileapex.com This leads to higher fixation rates, better color yield, and reduced amounts of hydrolyzed dye in the effluent. chemicalbook.com

Improved Stability and Versatility: Bifunctional dyes, such as those containing both a monochlorotriazine and a vinyl sulfone group, can exhibit greater stability and be applied under a wider range of conditions. jagson.comlupinepublishers.com They can be designed for various application methods, including exhaust dyeing and continuous processes. cht.com

The development of these dyes is crucial for creating more economical and environmentally friendly dyeing processes by ensuring that a greater proportion of the dye is utilized effectively. jagson.comncsu.edu

Life Cycle Assessment and Sustainability Metrics for Reactive Brown 51 Production and Use

A Life Cycle Assessment (LCA) provides a systematic framework for evaluating the environmental impacts of a product throughout its entire life, from raw material extraction to end-of-life disposal. For industrial chemicals like Reactive Brown 51 (Einecs 298-466-5), an LCA is crucial for identifying environmental hotspots and guiding process optimization toward greater sustainability. This assessment focuses on the production and application stages, which are the most significant in terms of environmental burden for reactive dyes.

Life Cycle Stages of Reactive Brown 51

The life cycle of Reactive Brown 51, a complex bifunctional azo dye containing vinyl sulfone and triazine reactive groups, can be analyzed in three primary stages: production, use, and end-of-life. nih.govtiankunchemical.comsdc.org.uk

Production (Cradle-to-Gate)

The manufacturing of Reactive Brown 51 is a complex, multi-step process characteristic of modern synthetic dyes. It begins with the synthesis of various chemical intermediates, which are then combined to form the final dye molecule.

Raw Material and Intermediate Synthesis: The production process starts with basic chemical building blocks derived from petrochemicals. These materials undergo a series of chemical reactions, such as nitration, sulfonation, and diazotization, to create the necessary aromatic amine and naphthol-derived intermediates. arborpharmchem.com This stage is known to be energy-intensive and can involve the handling of hazardous materials, potentially leading to emissions of volatile organic compounds (VOCs), ammonia, and other reactive gases if not properly controlled. arborpharmchem.comespmsense.com

Final Dye Synthesis: The synthesized intermediates are coupled to form the large, complex azo dye structure of Reactive Brown 51. This final stage also requires significant energy input and precise control of reaction conditions to ensure product quality. google.comresearchgate.net The development of dyes that can be fixed at lower temperatures is a key area of research to reduce energy consumption. google.com

Application and Use (Gate-to-Gate)

The use phase, specifically the dyeing of cellulosic fibers like cotton, represents the most resource-intensive stage in the life cycle of Reactive Brown 51. ncsu.edu The conventional exhaust dyeing process involves high consumption of water, energy, and auxiliary chemicals.

Water Consumption: The textile dyeing industry is a major consumer of water. fabricoftheworld.com For reactive dyes, the water consumption for dyeing 1 kg of cotton fabric can range from 30 to 150 liters, with some studies reporting averages as high as 164 L/kg when considering the entire wet processing. fabricoftheworld.comcwrrr.orgindiantextilejournal.complos.org

Energy Consumption: Significant thermal energy is required to heat the dye bath to the optimal reaction temperature, typically around 60-80°C for reactive dyes, and for subsequent washing-off stages at near-boiling temperatures. cwrrr.orgmdpi.comresearchgate.net This contributes substantially to the carbon footprint of the final textile product.

Chemical Consumption: A high concentration of electrolytes, most commonly sodium sulfate, is necessary to promote dye exhaustion from the water onto the fiber. mdpi.com Additionally, a significant amount of alkali, such as sodium carbonate, is added to raise the pH and facilitate the chemical reaction between the dye and the fiber. mdpi.com

Effluent Generation: A major environmental drawback of reactive dyes is their incomplete fixation. Due to competing hydrolysis reactions, a portion of the dye (ranging from 10% to 50%) does not bond with the fiber and is washed off. aosc.onlinefuture-link.org This results in highly colored wastewater with a high load of total dissolved solids (TDS) from the salts, and high Chemical Oxygen Demand (COD) and Biological Oxygen Demand (BOD) from the unreacted dye and other auxiliaries. ncsu.eduresearchgate.net

End-of-Life (Use-to-Grave)

The final stage of the life cycle concerns the disposal of the dyed textile and the treatment of industrial effluent.

Wastewater Impact: The effluent from the dyeing process is a significant source of aquatic pollution. fibre2fashion.com The dye itself is resistant to degradation due to its complex structure, leading to persistence in the environment. mdpi.comnih.gov The color of the effluent reduces light penetration in water bodies, inhibiting photosynthesis in aquatic plants. future-link.orgsustainability-directory.com Furthermore, the breakdown of azo dyes can potentially form harmful aromatic amines. sustainability-directory.comijrar.org

Solid Waste: The vast majority of textiles, including those colored with Reactive Brown 51, are disposed of in landfills at their end-of-life. aosc.online The chemicals present on the fabric, including the dye, can contribute to leachate, posing a long-term environmental risk.

Sustainability Metrics and Key Performance Indicators

To quantify the environmental performance of Reactive Brown 51's life cycle, several sustainability metrics are employed. These indicators help benchmark the process and identify areas for improvement. meegle.comsustainability-directory.com While specific data for Reactive Brown 51 is limited, the following tables provide representative values for conventional reactive dyeing processes.

Table 1: Key Sustainability Metrics in Reactive Brown 51 Production and Use This interactive table provides an overview of common metrics. Data is representative of general reactive dye processes.

Life Cycle Stage Key Metric Unit Typical Value Range Environmental Relevance
Production Energy Intensity MJ / kg dye High (Specific data unavailable) Fossil fuel depletion, GHG emissions
Carbon Footprint (Production) kg CO₂e / kg dye High (Specific data unavailable) Climate change impact
Application Water Consumption L / kg fabric 30 - 164 Water scarcity, wastewater volume
Energy Consumption kWh / kg fabric 3 - 5 Fossil fuel depletion, GHG emissions
Dye Fixation Rate % 50 - 90 Effluent pollution, process efficiency
Salt Consumption g / L 50 - 100 TDS in wastewater, water salinity
End-of-Life Effluent COD mg / L 1500 - 3000 Oxygen depletion in water
Effluent BOD mg / L 500 - 1000 Oxygen depletion in water

Table 2: Representative Water Consumption in a Conventional Reactive Dyeing Process This interactive table breaks down water usage during the application phase for 1 kg of cotton fabric.

Process Step Water Consumption (Liters) Purpose
Pre-treatment (Scouring/Bleaching) 30 - 50 Preparation of fabric for dyeing
Dyeing 10 - 20 Application of dye
Rinsing & Soaping (Wash-off) 40 - 80 Removal of unfixed dye and chemicals

| Total (Approximate) | 80 - 150 | Total process water |

Improvements in sustainability are being driven by innovations such as high-fixation reactive dyes that reduce waste, low-liquor ratio dyeing machines that cut water and energy use, and advanced wastewater treatment technologies. mdpi.comscielo.org.pesustainability-directory.com However, the inherent complexity and hazardous nature of dyes like Reactive Brown 51, which has been identified as potentially toxic for reproduction, underscore the need for a continued focus on greener chemistry and more comprehensive life cycle management in the textile industry. env-health.org

Advanced Computational and Theoretical Studies of Reactive Brown 51

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are powerful computational tools used to understand the behavior of molecules at the electronic level. acs.org These methods can predict molecular geometry, reaction energies, and various spectroscopic properties.

Molecular Dynamics Simulations of Reactive Brown 51 Interactions with Substrates

Molecular dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time, offering insights into complex processes like dye-substrate interactions and aggregation. acs.org

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are used to predict the properties and activities (e.g., toxicity) of chemicals based on their molecular structure. europa.eu The European Chemicals Agency (ECHA) utilizes such models in regulatory assessments under REACH. acs.org However, specific SAR or QSAR models and the associated data tables developed for or applied to Reactive Brown 51 are not detailed in the publicly accessible documentation. The classification of the substance is based on experimental data from toxicological tests. env-health.org

Prediction of Environmental Fate Parameters

The environmental fate of a chemical describes its transport and transformation in the environment. Quantitative Structure-Activity Relationships (QSARs) are predictive models that link a chemical's structure to its physicochemical properties and environmental behavior. ecetoc.org These models are essential for assessing the potential risks of substances like Reactive Brown 51.

QSARs can estimate a variety of environmental parameters. tandfonline.com Key among these are:

Persistence: Azo dyes like Reactive Brown 51 are generally expected to biodegrade very slowly under aerobic conditions, making them persistent in water and soil. canada.ca However, under anaerobic (low-oxygen) conditions, such as those found in some sediments, they can be transformed. canada.ca

Bioaccumulation: Due to their high molecular weight and large size, azo reactive dyes are not expected to significantly bioconcentrate in organisms. canada.ca

Mobility: The tendency of a chemical to move through soil is often estimated by its organic carbon-water (B12546825) partition coefficient (Koc). QSAR models can predict this value based on the molecule's structure. epa.gov Reactive dyes are designed to be water-soluble, which suggests a potential for mobility in aqueous environments. researchgate.net

The use of QSAR in environmental risk assessment is a tiered approach. dmu.dk Initial predictions can flag a substance for further investigation, guiding the use of more resource-intensive experimental studies. These models are built upon extensive databases of chemical information and are validated to ensure their predictive accuracy. ecetoc.org

Table 1: Predicted Environmental Fate Parameters for Azo Reactive Dyes

ParameterPredicted Behavior for Azo Reactive DyesRationale
Persistence Persistent in aerobic environments.Slow biodegradation expected due to complex structure. canada.ca
Bioaccumulation Low potential.High molecular weight and large cross-sectional diameter limit uptake by organisms. canada.ca
Mobility in Soil Potential for mobility.Water-soluble nature suggests movement with water flow, though partitioning to organic matter can occur. epa.govresearchgate.net
Transformation May degrade under anaerobic conditions.Azo bonds can be cleaved by microorganisms in low-oxygen environments. canada.ca

Prediction of Toxicological Endpoints and Mechanistic Pathways

Computational toxicology utilizes computer models to predict the adverse effects of chemicals on human health and the environment. toxicology.org These methods are particularly valuable for screening large numbers of chemicals and for prioritizing substances for further testing. nih.gov For Reactive Brown 51, computational tools can help predict a range of toxicological endpoints.

Sweden has proposed classifying Reactive Brown 51 due to its reproductive toxicity and skin sensitization properties. chemycal.com The Committee for Risk Assessment (RAC) of the European Chemicals Agency (ECHA) adopted an opinion for harmonized classification of Reactive Brown 51 as a presumed human reproductive toxicant (Repr. 1B) and a skin sensitizer (B1316253) (Skin Sens. 1A). env-health.orgeuropa.eu This classification was based on clear evidence from a rat study showing adverse effects on female sexual function and fertility. env-health.org

Computational models can be used to predict such toxicological endpoints:

Reproductive Toxicity: Read-across and QSAR models can be applied to predict reproductive toxicity by comparing the chemical to structurally similar compounds with known data. nih.gov

Skin Sensitization: Computational models can identify structural alerts or chemical properties associated with the potential to cause skin sensitization. nih.gov

Genotoxicity and Carcinogenicity: While limited toxicological information was available for many azo dyes, computational models are often used to predict these critical endpoints by identifying reactive metabolites or structural features associated with DNA damage. toxicology.orgnih.gov

Mechanistic studies, often aided by computational chemistry, explore how a chemical causes a particular toxic effect. rsc.orgacs.org For azo dyes, a key mechanistic concern is the cleavage of the azo bond (—N=N—), which can release potentially harmful aromatic amines. canada.ca Computational models can simulate these metabolic pathways and predict the identity of the resulting breakdown products. nih.gov

Table 2: Predicted Toxicological Endpoints for Reactive Brown 51

Toxicological EndpointPrediction/ClassificationBasis for Prediction
Reproductive Toxicity Presumed human reproductive toxicant (Repr. 1B). env-health.orgeuropa.euBased on animal study data showing effects on female fertility. env-health.org Supported by computational read-across approaches. nih.gov
Skin Sensitization Classified as Skin Sensitiser (Skin Sens. 1A). env-health.orgeuropa.euBased on harmonized classification and can be predicted by identifying structural alerts. nih.gov
Genotoxicity Potential concern.Azo dye metabolism can release aromatic amines, some of which are known to be genotoxic. canada.ca
Carcinogenicity Potential concern.Linked to the potential formation of carcinogenic aromatic amines upon metabolic cleavage. nih.gov

Application of Chemical Machine Learning for Predictive Modeling and Materials Design

Machine learning (ML), a subset of artificial intelligence, is revolutionizing chemical and materials science. annualreviews.org ML algorithms can learn from vast datasets of chemical information to build predictive models for a wide range of properties, from reactivity to toxicity. mdpi.comacs.org This capability is being harnessed for both predictive modeling and the rational design of new materials. acs.org

In the context of dyes like Reactive Brown 51, machine learning can be applied in several ways:

Predictive Modeling: ML models can be trained to predict the environmental fate and toxicological properties of dyes with greater speed and accuracy than traditional QSARs. arxiv.orgresearchgate.net These models can handle complex, non-linear relationships between a molecule's structure and its activity. nih.gov For instance, ML can enhance the prediction of how a reactive dye will be transported and transformed in a complex environmental system. mdpi.com

Materials Design: The principles of ML can be inverted to design new chemicals with desired properties. acs.org For example, a generative model could be tasked with designing a new brown dye that has high color fastness but is predicted to have low toxicity and be readily biodegradable. This involves creating models that can generate novel molecular structures and then screening them computationally for the desired attributes. osti.govumich.edu

The development of machine learning potentials (MLPs) allows for the rapid and accurate simulation of chemical reactions, including bond breaking and formation. annualreviews.orgnih.gov This is highly relevant for studying the degradation pathways of reactive dyes and for designing new, safer alternatives by predicting their stability and reactivity. acs.org

The success of these machine learning applications relies heavily on the availability of large, high-quality datasets for training the models. acs.org As more chemical data becomes available, the predictive power and design capabilities of these computational tools will continue to grow, paving the way for safer and more sustainable chemical products.

Future Directions and Emerging Research Avenues for Reactive Brown 51

Interdisciplinary Research Needs and Collaborative Opportunities

Addressing the complex challenges associated with textile dyes like Reactive Brown 51 necessitates a departure from siloed research. The future lies in fostering interdisciplinary collaborations that integrate expertise from chemistry, biology, environmental science, engineering, and even social sciences.

Key Research Needs:

Green Chemistry and Benign-by-Design Dyes: A primary focus is the development of new reactive dyes that are inherently less toxic and more environmentally friendly. This involves designing molecules that maintain high fixation rates to fibers but are free from reprotoxic or carcinogenic precursors, such as certain aromatic amines. chemsec.orgqeios.com

Integrated Treatment Systems: Research is moving towards combined physical, chemical, and biological treatment methods to achieve more comprehensive and efficient dye removal from wastewater. waterandwastewater.comiwaponline.com

Life Cycle Assessment (LCA): There is a growing need for comprehensive LCAs of existing and emerging dye technologies. sustainability-directory.com These assessments provide a holistic view of the environmental footprint, from raw material extraction to end-of-life disposal, guiding the selection of truly sustainable alternatives. sustainability-directory.com

Collaborative Opportunities:

International collaborations are proving to be instrumental in accelerating innovation. For instance, joint projects between academic institutions in different countries are pooling resources and knowledge to tackle dye pollution. murdoch.edu.au Partnerships between universities, research institutes, and textile manufacturers are also crucial for translating laboratory-scale innovations into industrial applications. cwrrr.org

Development of Novel Bioremediation and Phytoremediation Strategies for Dye-Contaminated Environments

Bioremediation and phytoremediation are emerging as eco-friendly and cost-effective alternatives to conventional wastewater treatment methods. tandfonline.comnih.gov These nature-based solutions utilize living organisms to break down or remove pollutants from the environment.

Bioremediation:

This approach harnesses the metabolic capabilities of microorganisms like bacteria, fungi, and algae to degrade complex dye molecules into simpler, less harmful compounds. nih.govchemrxiv.org

Microbial Consortia: Research is increasingly focused on the use of microbial consortia, or mixtures of different microbial species, which can exhibit enhanced dye degradation capabilities compared to single-species cultures. nih.gov

Enzymatic Treatment: The use of isolated enzymes, such as laccases and peroxidases, offers a more targeted approach to dye degradation. nih.govchemrxiv.org These enzymes can break down specific chemical bonds within the dye molecule, leading to decolorization and detoxification. chemrxiv.org

Genetically Engineered Microorganisms: Scientists are exploring the potential of genetically modifying microorganisms to enhance their dye-degrading abilities. tandfonline.com This could lead to the development of highly efficient and specialized bioremediation agents. tandfonline.com

Phytoremediation:

This technique employs plants to remove, degrade, or stabilize contaminants in soil and water. nih.govresearchgate.net

Hyperaccumulating Plants: Identifying and cultivating plant species that can absorb and accumulate high concentrations of dyes and their degradation by-products is a key area of research. nih.gov

Rhizofiltration: This method uses plant roots to absorb and adsorb pollutants from contaminated water. rsc.org

Constructed Wetlands: These engineered systems, which mimic natural wetlands, can effectively treat dye-containing wastewater through a combination of physical, chemical, and biological processes.

Table 1: Examples of Bioremediation and Phytoremediation Strategies for Dyes

Remediation Strategy Organism/Plant Type Mechanism of Action Reference
Bioremediation Bacteria (e.g., Pseudomonas, Aeromonas) Anaerobic reduction of azo bonds nih.gov
Fungi (e.g., Lentinus squarrosulus) Enzymatic degradation mdpi.com
Algae (e.g., Chlorella, Oscillatoria) Biodegradation via azoreductase rivm.nl
Phytoremediation Aquatic Macrophytes (e.g., Pistia stratiotes) Absorption and accumulation of pollutants mdpi.com
Terrestrial Plants (e.g., Tecoma stans) Degradation of dyes within plant tissues researchgate.net
Plant-Microbe Synergism Enhanced degradation through root-microbe interactions tandfonline.com

Advancements in Predictive Modeling and Integrated Risk Assessment Frameworks

To proactively manage the risks associated with reactive dyes, researchers are developing sophisticated predictive models and integrated risk assessment frameworks.

Predictive Modeling:

Quantitative Structure-Activity Relationship (QSAR) Models: These computational models predict the toxicity and other properties of chemicals based on their molecular structure. oecd.org They can be used to screen new dye molecules for potential hazards before they are synthesized, thus guiding the design of safer alternatives.

Data-Mining and Machine Learning: Advanced algorithms, such as deep neural networks, are being used to develop models that can predict the behavior of dyes in various environmental and industrial settings. researchgate.netbimsa.net For example, these models can predict the dye exhaustion rate during the dyeing process, helping to optimize conditions and reduce waste. researchgate.net

Integrated Risk Assessment Frameworks:

These frameworks aim to provide a more comprehensive assessment of the risks posed by chemicals by considering multiple factors, including:

Hazard Identification: Determining the intrinsic hazardous properties of a substance, such as its reproductive toxicity. rivm.nl

Exposure Assessment: Evaluating the potential for human and environmental exposure through various pathways. rivm.nl

Dose-Response Assessment: Characterizing the relationship between the dose of a substance and the incidence of adverse effects.

The development of such frameworks is crucial for informing regulatory decisions and prioritizing risk management actions for substances like Reactive Brown 51. rivm.nltheirmindia.org

Exploration of Sustainable Alternatives and Circular Economy Principles for Reactive Dyes

The long-term solution to the challenges posed by hazardous reactive dyes lies in the transition to sustainable alternatives and the adoption of circular economy principles.

Sustainable Alternatives:

Natural Dyes: There is a renewed interest in natural dyes derived from plants, minerals, and microorganisms. sustainablejungle.comfabricsight.com Innovations in extraction and application techniques are making natural dyes a more viable option for industrial use. sustainablejungle.com

Bio-Based Dyes: Dyes produced through fermentation processes using microorganisms offer a promising and sustainable alternative to petroleum-based synthetic dyes. nagase.com

Low-Impact Synthetic Dyes: These are synthetic dyes that have been specifically designed to have a lower environmental impact, with features such as high fixation rates and the absence of harmful chemicals. sustainablejungle.com

Circular Economy Principles:

The concept of a circular economy aims to eliminate waste and keep materials in use for as long as possible. sustainability-directory.comgnest.org In the context of reactive dyes, this involves:

Resource Recovery: Developing technologies to recover and reuse dyes, water, and other chemicals from dyeing wastewater. sustainability-directory.comapacsci.com

Designing for Recyclability: Creating textiles and dyeing processes that facilitate the easy separation and recycling of fibers and dyes at the end of a product's life. gnest.org

Waste Valorization: Transforming waste from the textile industry, such as dye sludge and discarded textiles, into valuable products. acs.org

The implementation of these principles can significantly reduce the environmental footprint of the textile dyeing industry and move it towards a more sustainable and regenerative model. sustainability-directory.comsustainability-directory.com

Q & A

Q. How should researchers integrate computational modeling (e.g., molecular docking) with experimental data for this compound’s bioactivity studies?

  • Answer: Validate docking scores against experimental IC50 values using Pearson correlation. Ensure force field parameters match experimental conditions (e.g., pH, ionic strength) .

Interdisciplinary Research Considerations

Q. What interdisciplinary approaches enhance the study of this compound’s environmental fate?

  • Answer: Combine analytical chemistry (e.g., HPLC-TOF) with ecotoxicology models (e.g., QSAR) to predict biodegradation pathways. Field studies should monitor metabolite persistence using isotope tracing .

Q. How do researchers ensure cross-disciplinary clarity when publishing this compound’s catalytic mechanisms in non-chemistry journals?

  • Answer: Define technical terms (e.g., turnover frequency) in appendices. Use visual abstracts to summarize key mechanisms and align terminology with the target journal’s scope .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.